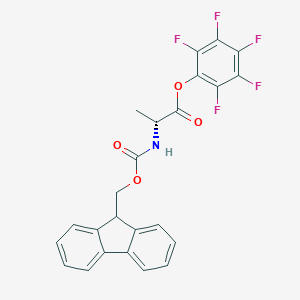

Fmoc-D-Ala-OPfp

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Fmoc-D-Ala-OPfp and related compounds involves several key steps, including the protection of amino acids, activation of the carboxyl group, and coupling reactions. A common strategy for synthesizing Fmoc-protected amino acids involves the use of Fmoc chloride or Fmoc anhydride to introduce the Fmoc group to the amino acid. The OPfp (pentafluorophenyl) ester is then typically formed through the reaction of the carboxyl group of the amino acid with pentafluorophenol in the presence of a coupling agent, such as DCC (N,N'-Dicyclohexylcarbodiimide) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (Gangadhar et al., 2004).

Applications De Recherche Scientifique

“Fmoc-D-Ala-OPfp” is a pre-formed pentafluorophenyl ester used for coupling of alanine amino-acid residues by Fmoc SPPS . It’s used in the field of peptide synthesis .

One specific application of “Fmoc-D-Ala-OPfp” is in the self-assembly of modified amino acids . This process facilitates the formation of various structures that serve as excellent bio-organic scaffolds for diverse applications . The self-assembly of Fmoc protected single amino acids has attracted great interest due to their ease of synthesis and applications as functional materials .

In a study, the morphologies resulting from self-assembly of Fmoc modified aliphatic single amino acids were controlled through solvent variation . The mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations . The study demonstrated that Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

“Fmoc-D-Ala-OPfp” is a pre-formed pentafluorophenyl ester used for coupling of alanine amino-acid residues by Fmoc SPPS . It’s used in the field of peptide synthesis . Here are some more applications:

-

Peptide Synthesis

- Fmoc-D-Ala-OPfp is used in the synthesis of peptides . Peptides are short chains of amino acids that can function as hormones, neurotransmitters, or cell signaling molecules .

- The Fmoc group is a protective group used in the synthesis of peptides . It’s removed under basic conditions, allowing the free amine group to participate in the formation of peptide bonds .

- The pentafluorophenyl ester (OPfp) is a good leaving group, which makes the coupling reaction more efficient .

-

Self-Assembly of Modified Amino Acids

- Fmoc-D-Ala-OPfp can be used in the self-assembly of modified amino acids . This process facilitates the formation of various structures that serve as excellent bio-organic scaffolds for diverse applications .

- The self-assembly of Fmoc protected single amino acids has attracted great interest due to their ease of synthesis and applications as functional materials .

- In a study, the morphologies resulting from self-assembly of Fmoc modified aliphatic single amino acids were controlled through solvent variation . The mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations .

“Fmoc-D-Ala-OPfp” is a pre-formed pentafluorophenyl ester used for coupling of alanine amino-acid residues by Fmoc SPPS . It’s used in the field of peptide synthesis . Here are some more applications:

-

Bromophenol Blue Monitoring

-

Solid-Phase Peptide Synthesis

-

Synthesis of Modified Peptides

-

Synthesis of Bioactive Peptides

Safety And Hazards

Orientations Futures

Fmoc protected aliphatic single amino acids, including Fmoc-D-Ala-OPfp, have been shown to form various structures through self-assembly, which can be controlled by solvent variation . These structures serve as excellent bio-organic scaffolds for diverse applications, indicating promising future directions in the field .

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F5NO4/c1-11(23(31)34-22-20(28)18(26)17(25)19(27)21(22)29)30-24(32)33-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,30,32)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXZXBGKOSXBFR-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584970 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Ala-OPfp | |

CAS RN |

125043-04-1 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.